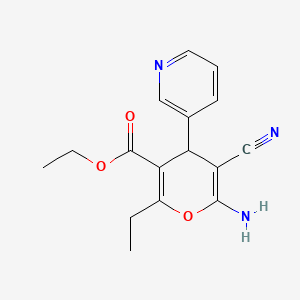
ethyl 6-amino-5-cyano-2-ethyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-cyano-2-ethyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate, commonly known as ethyl pyruvate, is a small molecule with significant biological properties. It is a derivative of pyruvic acid, a key intermediate in the metabolic pathway of glucose. Ethyl pyruvate has been extensively studied in recent years for its anti-inflammatory, antioxidant, and anti-cancer properties.
作用機序
The exact mechanism of action of ethyl pyruvate is not fully understood. However, it is believed to act through multiple pathways. Ethyl pyruvate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It also scavenges reactive oxygen species, which can cause oxidative damage to cells. In addition, ethyl pyruvate has been shown to inhibit the activity of NF-kappaB, a transcription factor that regulates the expression of many genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Ethyl pyruvate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various animal models of disease. Ethyl pyruvate has also been shown to inhibit tumor growth and metastasis in cell culture and animal models of cancer. In addition, ethyl pyruvate has been shown to improve mitochondrial function and energy metabolism in cells.
実験室実験の利点と制限
Ethyl pyruvate has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be stored for long periods of time. Ethyl pyruvate is relatively inexpensive and can be synthesized in large quantities. However, there are also limitations to the use of ethyl pyruvate in lab experiments. It has a short half-life in vivo, which can limit its effectiveness. In addition, ethyl pyruvate can have off-target effects on other metabolic pathways.
将来の方向性
There are several future directions for the study of ethyl pyruvate. One area of research is the development of new derivatives of ethyl pyruvate with improved pharmacokinetic properties. Another area of research is the identification of new targets for ethyl pyruvate, such as epigenetic regulators or signaling pathways. In addition, the combination of ethyl pyruvate with other drugs or therapies may enhance its therapeutic effectiveness. Finally, clinical trials are needed to evaluate the safety and efficacy of ethyl pyruvate in humans.
合成法
Ethyl pyruvate can be synthesized by the esterification of pyruvic acid with ethanol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The resulting product is a colorless liquid with a fruity odor and a slightly sweet taste. The purity of ethyl pyruvate can be improved by distillation or recrystallization.
科学的研究の応用
Ethyl pyruvate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Ethyl pyruvate has been used in various animal models of disease, such as sepsis, acute lung injury, and traumatic brain injury. It has also been studied in cell culture models of cancer and inflammation.
特性
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-pyridin-3-yl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-3-12-14(16(20)21-4-2)13(10-6-5-7-19-9-10)11(8-17)15(18)22-12/h5-7,9,13H,3-4,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJCOUXYLZBIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-2-ethyl-4-pyridin-3-yl-4H-pyran-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-thiazol-2-ylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5156350.png)
![N-(2-chlorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5156357.png)
![4-methyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5156360.png)

![1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5156367.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5156370.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5156371.png)


![5-[(5-chloro-2-thienyl)methylene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5156388.png)
![N-(3-methoxyphenyl)-3-{1-[3-(1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5156393.png)
![1-(1-ethyl-1H-benzimidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5156408.png)
![2-chloro-N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5156418.png)
![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5156437.png)